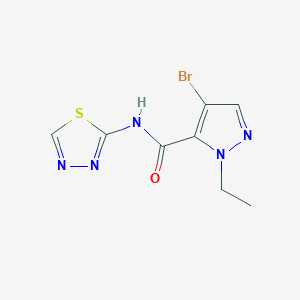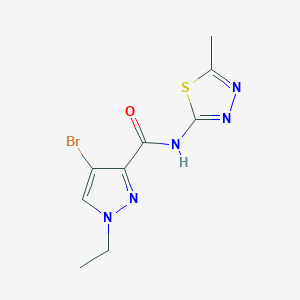
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone, also known as NAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NAP is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
作用机制
The mechanism of action of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is not fully understood. However, it is believed that (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to activate the Akt signaling pathway, which plays a critical role in cell survival and growth.
Biochemical and Physiological Effects:
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is also relatively stable, which makes it suitable for long-term studies. However, one of the limitations of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
未来方向
There are several future directions for research on (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. One area of research is the development of new synthetic analogs of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone that have improved pharmacological properties. Another area of research is the identification of the specific signaling pathways that are modulated by (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. This could lead to the development of new drugs that target these pathways for the treatment of various diseases. Finally, research on the potential use of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in the treatment of various neurodegenerative diseases, such as Alzheimer's disease, is an important area of future research.
合成方法
The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone involves the reaction of 1-naphthaldehyde with ethyl-4-piperidone in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is a complex process that requires expertise in organic chemistry.
科学研究应用
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied extensively for its potential applications in various fields. In the field of medicine, (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied for its neuroprotective properties. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(3-ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-15-9-6-12-19(13-15)18(20)17-11-5-8-14-7-3-4-10-16(14)17/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDKQNJSUMHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)



![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
